3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with a phenyl group and a methylphenylmethylthio group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with phenylhydrazine and formic acid to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives with different functional groups.
Scientific Research Applications
3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s biological activity also extends to potential therapeutic applications. It is being investigated for its potential use in treating infections and other diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The triazole ring plays a crucial role in binding to the active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5-[3-[(4-Methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole: This compound shares a similar triazole core but differs in the substituents attached to the ring.
2-[(4-Methylphenyl)methylthio]-5-(1-naphthalenyl)-1,3,4-oxadiazole: Another related compound with a different heterocyclic ring structure.
Uniqueness
3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is unique due to its specific combination of substituents, which impart distinct chemical and biological properties
Biological Activity
3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antifungal, and anticancer therapies. The unique structure of this compound, which includes a triazole ring and various substituents, contributes to its biological efficacy.
Chemical Structure and Properties
The IUPAC name for this compound is 3-[(4-methylphenyl)methylthio]-5-phenyl-1,2,4-triazol-4-amine. Its molecular formula is C16H16N4S, with a molecular weight of 300.38 g/mol. The compound features a triazole ring that is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H16N4S |
Molecular Weight | 300.38 g/mol |
IUPAC Name | 3-[(4-methylphenyl)methylthio]-5-phenyl-1,2,4-triazol-4-amine |
CAS Number | Not specified |
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial and antifungal activities. The mechanism of action typically involves inhibition of ergosterol synthesis in fungal cells, which is essential for maintaining cell membrane integrity. Studies have shown that derivatives of 1,2,4-triazoles can effectively combat various strains of bacteria and fungi.
Case Study: Antibacterial Efficacy
A study highlighted the antibacterial activity of related triazole compounds against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had potent effects comparable to established antibiotics . Molecular docking studies further confirmed strong binding affinities to bacterial enzyme targets.
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been explored. Compounds similar to this compound demonstrated significant free radical scavenging activity in assays such as DPPH and ABTS. The ability to neutralize free radicals suggests potential therapeutic applications in oxidative stress-related diseases .
Anticancer Activity
Preliminary studies have suggested that triazole derivatives possess anticancer properties. For instance, certain compounds have shown cytotoxic effects against leukemia cell lines with IC50 values indicating significant potency. These findings suggest that the triazole scaffold may be a promising lead in cancer drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical metabolic pathways in pathogens.
- Binding Affinity : High binding affinities to active sites on target enzymes disrupt normal cellular functions.
- Radical Scavenging : The structure allows for effective neutralization of reactive oxygen species.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-7-9-13(10-8-12)11-21-16-19-18-15(20(16)17)14-5-3-2-4-6-14/h2-10H,11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIENVKCELBMITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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